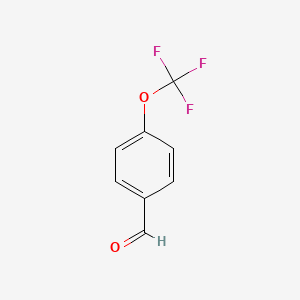

4-(Trifluoromethoxy)benzaldehyde

Vue d'ensemble

Description

4-(Trifluoromethoxy)benzaldehyde: is an aromatic aldehyde with the molecular formula C8H5F3O2 and a molecular weight of 190.12 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring at the para position relative to the aldehyde group (-CHO) . This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethoxy)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzaldehyde followed by fluoridation with anhydrous hydrogen fluoride to introduce the trifluoromethoxy group . This method is efficient and scalable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid, 4-(trifluoromethoxy)benzoic acid.

Reduction: Reduction of the aldehyde group can yield 4-(trifluoromethoxy)benzyl alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-(Trifluoromethoxy)benzoic acid.

Reduction: 4-(Trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Trifluoromethoxy)benzaldehyde is utilized in a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity .

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.

3-(Trifluoromethoxy)benzaldehyde: The trifluoromethoxy group is positioned at the meta position relative to the aldehyde group.

4-Fluorobenzaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group.

Uniqueness: 4-(Trifluoromethoxy)benzaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability .

Activité Biologique

4-(Trifluoromethoxy)benzaldehyde is a compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and cholinesterase inhibition activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features a trifluoromethoxy group attached to a benzaldehyde structure. This unique substitution enhances its reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, hydrazones derived from this compound have been tested against various bacterial strains:

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydrazone 1 | Staphylococcus aureus | 32 µg/mL |

| Hydrazone 2 | Escherichia coli | 16 µg/mL |

| Hydrazone 3 | Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. For example, studies evaluating its derivatives against different cancer cell lines have yielded promising results:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 (liver cancer) | 6.83 |

| Compound B | MCF-7 (breast cancer) | 3.64 |

| Compound C | HeLa (cervical cancer) | 5.18 |

These results indicate that some derivatives exhibit strong antiproliferative activity, making them candidates for further development in cancer therapy .

Cholinesterase Inhibition

Another significant biological activity of this compound is its ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Recent studies have reported the following IC50 values for cholinesterase inhibition:

| Compound | Enzyme Type | IC50 (µM) |

|---|---|---|

| Hydrazone D | Acetylcholinesterase (AChE) | 46.8 |

| Hydrazone E | Butyrylcholinesterase (BuChE) | 19.1 |

The dual inhibition of both AChE and BuChE suggests that these compounds may have therapeutic potential in treating cognitive disorders .

Case Studies and Research Findings

- Antimicrobial Study : A study published in Chemistry & Biodiversity evaluated the antimicrobial properties of hydrazones derived from this compound. The compounds were tested against various pathogens, showing significant inhibition at low concentrations .

- Anticancer Evaluation : Research conducted on the antiproliferative effects of substituted benzaldehydes indicated that compounds containing the trifluoromethoxy group demonstrated enhanced cytotoxicity against several cancer cell lines compared to their unsubstituted counterparts .

- Neuroprotective Potential : The cholinesterase inhibitory activity of hydrazones synthesized from this compound was assessed using Ellman's method, revealing promising results for potential use in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Trifluoromethoxy)benzaldehyde, and how are reaction conditions optimized?

- Methodology : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of nitroimidazole derivatives, this compound reacts with dimetridazole under basic conditions (NaOEt) to form vinylimidazole derivatives . Optimization involves adjusting stoichiometry (e.g., 1.3 equivalents of aldehyde), solvent polarity (ethanol or CH₂Cl₂), and reaction time (3–24 hours). Column chromatography with gradient elution (CH₂Cl₂ → 10% CH₃OH/CH₂Cl₂) is used for purification.

- Key Parameters : Monitor reaction progress via TLC and characterize products using ¹H/¹³C NMR and HRMS to confirm structural integrity .

Q. How is this compound characterized spectroscopically?

- Techniques :

- ¹H NMR : Distinct aldehyde proton signals appear at δ 9.8–10.2 ppm. Aromatic protons in the trifluoromethoxy-substituted benzene ring resonate at δ 7.3–8.0 ppm (doublets or multiplets due to coupling with fluorine) .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm. The trifluoromethoxy group (OCF₃) generates a quartet near δ 120–125 ppm due to ¹J coupling with fluorine .

- HRMS : Used to verify molecular ion peaks (e.g., [M + H]+ for derivatives) with <1 ppm error .

Q. What solvents and conditions are suitable for storing this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light, as UV radiation can degrade the trifluoromethoxy moiety .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The -OCF₃ group is strongly electron-withdrawing (-I effect), which polarizes the aldehyde carbonyl, enhancing electrophilicity. This facilitates nucleophilic additions (e.g., formation of Schiff bases) but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to reduced electron density on the aromatic ring. Use of electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) improves yields .

- Data Contradiction : Reported yields for Suzuki couplings vary (14–77%), attributed to competing side reactions (e.g., aldehyde oxidation). Control experiments with radical scavengers (e.g., BHT) can mitigate this .

Q. What computational methods predict the regioselectivity of this compound in electrophilic aromatic substitution?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution. The trifluoromethoxy group directs electrophiles to the meta position due to its -I effect, but steric hindrance from the OCF₃ group may favor para substitution in bulky systems. Validate predictions experimentally using nitration or halogenation reactions .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Case Study : Derivatives like SM82 (a nitrobenzaldehyde-thioether) show variable antimicrobial activity against Giardia lamblia. Contradictions arise from differences in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols using CLSI guidelines and validate via dose-response curves (IC₅₀) with triplicate measurements .

Propriétés

IUPAC Name |

4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNVDQZWOBPLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216105 | |

| Record name | p-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-28-9 | |

| Record name | 4-(Trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.